molecular formula C34H22Cl2N4O2 B1314786 C.I. Pigment Violet 23 CAS No. 215247-95-3

C.I. Pigment Violet 23

Cat. No.: B1314786
CAS No.: 215247-95-3
M. Wt: 589.5 g/mol
InChI Key: QRHKNXDJFJHAMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

C.I. Pigment Violet 23 is synthesized through the condensation of chloranil and 3-amino-N-ethylcarbazole. The reaction involves heating the reactants in the presence of a suitable solvent, typically at elevated temperatures . Another method involves the use of heteropolyacid as a closed-loop oxidation catalyst, which simplifies the process and saves energy .

Industrial Production Methods

Industrial production of this compound often involves salt kneading of the crude pigment in the presence of a crystalline salt and an organic liquid such as propylene carbonate. This method enhances the transparency and dispersibility of the pigment .

Chemical Reactions Analysis

Types of Reactions

C.I. Pigment Violet 23 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of C.I. Pigment Violet 23, which can exhibit different shades and properties .

Mechanism of Action

The mechanism of action of C.I. Pigment Violet 23 involves its interaction with light, where it absorbs specific wavelengths and reflects others, resulting in its characteristic violet color. The pigment’s polycyclic molecular structure, which adopts an S-shaped arrangement, contributes to its stability and color properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C.I. Pigment Violet 23 stands out due to its exceptional lightfastness, brilliant violet hue, and versatility in various applications. Its unique polycyclic structure and stability make it a preferred choice over other violet pigments .

Properties

IUPAC Name

2,20-dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22Cl2N4O2/c1-3-39-21-11-7-5-9-17(21)25-23(39)15-13-19-31(25)41-33-27(35)30-34(28(36)29(33)37-19)42-32-20(38-30)14-16-24-26(32)18-10-6-8-12-22(18)40(24)4-2/h5-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHKNXDJFJHAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C31)C4=C(C=C2)N=C5C(=C(C6=NC7=C(C8=C(C=C7)N(C9=CC=CC=C98)CC)OC6=C5Cl)Cl)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019724
Record name C.I. Pigment Violet 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Diindolo[2,3-c:2',3'-n]triphenodioxazine, 9,19-dichloro-5,15-diethyl-5,15-dihydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

215247-95-3
Record name Pigment Violet 23
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215247-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diindolo[2,3-c:2',3'-n]triphenodioxazine, 9,19-dichloro-5,15-diethyl-5,15-dihydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Violet 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,19-dichloro-5,15-diethyl-5,15-dihydrocarbazolo[3',4':5,6][1,4]oxazino[2,3-b]indolo[3,2-h]phenoxazine
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